Penaeidin-3n
Description
Properties
bioactivity |
Gram+, Fungi, |
|---|---|
sequence |
QGYKGPYTRPILRPYVRPVVSYNACTLSCRGITTTQARSCSTRLGRCCHVAKGYS |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Penaeidin 3n
Primary Structural Organization of Penaeidin-3n Domains
The primary structure of this compound, like other penaeidins, is characterized by two distinct domains: a proline-rich N-terminal domain and a cysteine-rich C-terminal domain. capes.gov.brnih.gov This dual-domain arrangement is a hallmark of the penaeidin family. nih.govmdpi.com
In stark contrast to the flexible N-terminus, the C-terminal Cysteine-Rich Domain (CRD) of this compound possesses a well-defined and stable structure. nih.govnih.gov This domain is characterized by the presence of six conserved cysteine residues that are critical for its structural integrity. nih.govnih.gov In a representative penaeidin-3a, the CRD encompasses residues 29-58. researchgate.netnih.gov The structure of the CRD is stabilized by three intramolecular disulfide bonds and contains an amphipathic α-helix, typically spanning residues 41-50. researchgate.netnih.govvulcanchem.com This helical segment is connected to upstream and downstream coils by the disulfide bridges, resulting in a compact, globular fold. researchgate.netresearchgate.net The CRD is considered more conserved across different penaeidin classes compared to the PRD. researchgate.net
Disulfide Bond Topology and Stabilization of the Cysteine-Rich Domain
The structural stability of the C-terminal domain is heavily reliant on a specific network of disulfide bonds. These covalent linkages are essential for maintaining the three-dimensional fold of the CRD. creative-proteomics.com
The C-terminal domain of penaeidins contains six cysteine residues that are highly conserved across the family. nih.govresearchgate.net The specific pairing of these cysteines to form three disulfide bridges has been determined through methods like trypsin digest analysis followed by ESI-MS and NMR studies. researchgate.netnih.gov In penaeidin-3a, the disulfide bond pattern is as follows: Cys32 is linked to Cys47, Cys36 to Cys54, and Cys48 to Cys55. researchgate.netnih.gov This specific arrangement connects the different structural elements within the CRD.
Three-Dimensional Solution Structure Determination of this compound
The three-dimensional structure of a representative penaeidin, the [T8A]-Pen-3a analogue, was determined using two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy and simulated annealing calculations. researchgate.netnih.govrcsb.org This technique allows for the detailed characterization of the peptide's conformation in solution, which is more representative of its native state.
The NMR studies confirmed the distinct structural properties of the two domains. The N-terminal proline-rich domain (residues 1-28) was found to be disordered and flexible. researchgate.netnih.gov In contrast, the C-terminal cysteine-rich domain (residues 29-58) adopted a well-defined tertiary structure. researchgate.netnih.gov This structured region consists of an amphipathic α-helix (residues 41-50) and two coil regions, all held together by the three disulfide bonds. researchgate.netnih.gov The resulting ensemble of structures shows a compact, globular fold for the CRD. researchgate.netresearchgate.net
Table 1: Domain Characteristics of Penaeidin-3a
| Domain | Position (Residues) | Key Structural Features |
|---|---|---|
| N-terminal Proline-Rich Domain (PRD) | 1-28 | Unconstrained, flexible, high proline content. researchgate.netnih.gov |
Table 2: Disulfide Bond Connectivity in Penaeidin-3a
| Disulfide Bond | Connection |
|---|---|
| Cys32–Cys47 | Links the upstream coil to the α-helix. researchgate.netnih.gov |
| Cys36–Cys54 | Links the upstream and downstream coils. researchgate.netnih.gov |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
The three-dimensional structure of a recombinant analogue of Penaeidin-3a from Litopenaeus vannamei, [T8A]-Pen-3a, was elucidated using two-dimensional proton (¹H) NMR spectroscopy combined with simulated annealing calculations. researchgate.netnih.gov This powerful technique was instrumental in determining the solution structure of the peptide. nih.gov The study, which produced the peptide in Saccharomyces cerevisiae, showed that the recombinant analogue exhibited similar antimicrobial activity to the native form. researchgate.netnih.gov NMR data revealed that Penaeidin-3 consists of two distinct domains: a flexible N-terminal proline-rich domain and a well-defined C-terminal cysteine-rich domain. researchgate.netnih.govifremer.fr The structural information obtained through NMR is crucial for understanding the peptide's function and its interactions with microbial membranes. ifremer.frnih.gov
Structural Features of the Cysteine-Rich Domain (e.g., Amphipathic Helix)
The C-terminal cysteine-rich domain (CRD), which in Penaeidin-3a spans residues 29-58, possesses a highly structured and compact fold. researchgate.netnih.gov A key feature of this domain is an amphipathic α-helix, located from residue 41 to 50. researchgate.netvulcanchem.com This helix is connected to upstream and downstream coils by a network of three intramolecular disulfide bonds. researchgate.netresearchgate.net
The precise disulfide bond connectivity has been determined as Cys32-Cys47, Cys48-Cys55, and Cys36-Cys54. researchgate.netvulcanchem.com This arrangement tightly links the helix and the two coils, creating a stable, globular structure with a significant hydrophobic core. researchgate.netnih.gov This disulfide bond pattern was confirmed through analysis of trypsin digests using ESI-MS. researchgate.net The surface of the CRD presents clusters of positively charged arginine residues (Arg37, Arg45, Arg50, and Arg53) located in opposite parts of the structure, which, along with hydrophobic clusters, contributes to the amphipathic character required for antimicrobial activity. researchgate.netnih.gov
Table 1: Disulfide Bond Pattern in this compound Cysteine-Rich Domain
| Disulfide Bond | Connection | Functional Significance |
|---|---|---|
| Cys32-Cys47 | Links the upstream coil to the amphipathic helix. researchgate.netvulcanchem.com | Stabilizes the tertiary structure. vulcanchem.com |
| Cys48-Cys55 | Links the amphipathic helix to the downstream coil. researchgate.netvulcanchem.com | Maintains the orientation of the helix. vulcanchem.com |
| Cys36-Cys54 | Links the upstream and downstream coils directly. researchgate.netvulcanchem.com | Contributes to the formation of the hydrophobic core. vulcanchem.com |
Conformational Flexibility of the Proline-Rich Domain
In stark contrast to the rigid CRD, the N-terminal proline-rich domain (PRD) is characterized by its lack of a defined secondary structure. nih.gov NMR studies have shown that this domain, which encompasses residues 1-28 in Penaeidin-3a, is unconstrained and highly flexible in solution. researchgate.netnih.govifremer.fr The high content of proline residues prevents the formation of stable secondary structures like α-helices or β-sheets, resulting in an extended and dynamic conformation. nih.gov This flexibility is a conserved feature among penaeidins. nih.gov The PRD's amphipathic nature arises from sequential hydrophobic and positively charged residues, which is thought to work cooperatively with the CRD to exert its antimicrobial effects. researchgate.net
Table 2: Domain Characteristics of this compound
| Domain | Position | Structural Characteristics |
|---|---|---|
| Proline-Rich Domain (PRD) | N-terminal (residues 1-28) researchgate.netvulcanchem.com | Unconstrained, flexible, extended structure. researchgate.netnih.govvulcanchem.com |
| Cysteine-Rich Domain (CRD) | C-terminal (residues 29-58) researchgate.netvulcanchem.com | Well-defined, globular structure with an amphipathic helix and three disulfide bonds. researchgate.netnih.govvulcanchem.com |
Post-Translational Modifications and Their Functional Implications
Penaeidins, including Penaeidin-3, undergo several post-translational modifications (PTMs) that are crucial for their mature structure and full biological activity. vliz.beresearchgate.net One significant modification is the cyclization of the N-terminal glutamine residue to form a pyroglutamic acid (pE). vliz.beresearchgate.netnih.gov This is a characteristic feature of Penaeidin-3a. vliz.be
Another common PTM is C-terminal amidation. nih.govvliz.be This process involves the enzymatic removal of a C-terminal glycine (B1666218) residue, which serves as an amide donor, resulting in an amidated final amino acid. vliz.beresearchgate.netnih.gov Both Penaeidin-2 and Penaeidin-3 are believed to be C-terminally amidated. vliz.benih.gov These modifications can protect the peptide from degradation by exopeptidases and can influence its biological activity. Avoiding non-native modifications, such as glycosylation that can occur in some recombinant expression systems, is important for producing functionally accurate peptides for research. nih.gov
Biosynthesis, Gene Expression, and Regulatory Mechanisms of Penaeidin 3n
Genetic Basis of Penaeidin-3n Synthesis
The synthesis of this compound is a genetically controlled process that begins with the transcription of the penaeidin gene. The resulting messenger RNA (mRNA) is then translated into a precursor protein, which undergoes several modifications to become the mature, active peptide.
Precursor Molecule Processing and Signal Peptides
Like many other secreted peptides, this compound is initially synthesized as a larger precursor molecule that includes a signal peptide at its N-terminus. This signal peptide acts as a molecular guide, directing the precursor molecule to the appropriate cellular machinery for processing and secretion. Analysis of the cDNA clones for penaeidin-3 reveals a putative cleavage site for a signal peptidase, which is responsible for removing the signal peptide to produce the mature peptide ifremer.fr. The signal peptide sequence of Penaeidin-3 is highly conserved among different crustacean species nih.gov.
The precursor also contains a proline-rich domain and a cysteine-rich domain, which are characteristic features of the penaeidin family nih.govnih.gov. The processing of the precursor molecule is a critical step in ensuring the correct folding and activity of the final this compound peptide. The mature Penaeidin-3a, for instance, has a pyroglutamic acid at its N-terminus, which is a post-translational modification that can protect the peptide from degradation ifremer.frresearchgate.net. Additionally, some isoforms may undergo C-terminal amidation ifremer.fr.
Genomic Organization and Multi-Component Loci Hypotheses
The genomic organization of penaeidin genes has been a subject of considerable research. Studies on the Pacific white shrimp, Litopenaeus vannamei, have shown that different classes of penaeidins, including PEN2, PEN3, and PEN4, are encoded by unique genes nih.gov. The diversity observed within the penaeidin family, with multiple isoforms for each class, is thought to arise from polymorphism within each gene locus rather than from a large number of separate genes nih.gov. This suggests that a limited number of genetic loci are responsible for the production of a wide array of penaeidin molecules researchgate.net.
The structure of the genes for Penaeidin-3 (FmPEN3) and Penaeidin-5 (FmPEN5) in Fenneropenaeus merguiensis consists of two exons and one intron researchgate.netnih.gov. This genomic structure is a common feature among penaeidin genes. The hypothesis of a multi-component locus suggests that the variability in penaeidins is generated through mechanisms such as alternative splicing or gene conversion, acting on a small number of genes researchgate.net. This efficient use of genetic material allows the shrimp to generate a diverse arsenal (B13267) of antimicrobial peptides from a compact genomic arrangement.
Cellular Localization of this compound Production and Storage
The production and storage of this compound are localized to specific cells and subcellular compartments within the shrimp, ensuring that the peptide is readily available upon infection.
Haemocytes (Granulocytes) as Primary Synthesis Sites
The primary site of this compound synthesis is the haemocytes, which are the blood cells of shrimp. Specifically, the granular haemocytes, or granulocytes, are the main producers of this antimicrobial peptide ifremer.frnih.govnih.gov. This has been confirmed through various techniques, including immunocytochemistry and in situ hybridization, which have shown high concentrations of penaeidin transcripts and peptides within these cells ifremer.frnih.govresearchgate.net. While haemocytes are the primary site, penaeidin expression has also been detected in other tissues, such as the gills, epidermis, nerve, and pyloric cecum, although at lower levels researchgate.netnih.gov.
Intracellular Storage within Cytoplasmic Granules
Once synthesized, this compound is stored within the cytoplasmic granules of the granulocytes ifremer.frnih.govresearchgate.netnih.gov. This storage mechanism allows for the rapid release of a large amount of the peptide upon stimulation by invading pathogens. Electron microscopy studies have confirmed the localization of penaeidins within these granules ifremer.frresearchgate.net. This pre-packaged and stored form of the peptide is a key feature of the shrimp's innate immune response, enabling a swift and potent defense against infection.
Basal and Inducible Gene Expression of this compound
The expression of the this compound gene is regulated to maintain a baseline level of defense while also allowing for a rapid increase in production in response to an immune challenge.
Penaeidins are constitutively expressed in the haemocytes of healthy shrimp, indicating a constant state of readiness of the immune system researchgate.netifremer.frnih.govnih.gov. This basal level of expression ensures that a supply of the antimicrobial peptide is always available to counter any potential threats.
Upon microbial challenge, the expression of this compound is modulated. Interestingly, studies have shown that following a microbial injection, the levels of penaeidin mRNA in circulating haemocytes initially decrease within the first few hours ifremer.frnih.govresearchgate.netresearchgate.net. This is thought to be due to the migration of haemocytes to the site of infection and the release of their pre-stored penaeidins nih.gov. Subsequently, there is an increase in penaeidin-transcriptional activity, which may be part of a systemic response involving the proliferation of haemocytes to replenish the supply of the peptide nih.gov. In some cases, a significant up-regulation of Penaeidin-3 mRNA has been observed a few hours after a bacterial challenge nih.gov. The expression of penaeidins is also influenced by transcription factors such as Dorsal and Relish, which are key components of the Toll and IMD signaling pathways in invertebrates researchgate.netnih.gov.
| Feature | Description | References |
| Precursor Molecule | Synthesized with a signal peptide for secretion. | ifremer.frnih.gov |
| Post-translational Modifications | N-terminal pyroglutamic acid and potential C-terminal amidation. | ifremer.frresearchgate.net |
| Genomic Organization | Unique genes for different penaeidin classes with isoform diversity from polymorphism. | nih.govresearchgate.net |
| Gene Structure | Typically consists of two exons and one intron. | researchgate.netnih.gov |
| Primary Synthesis Site | Granular haemocytes (granulocytes). | ifremer.frnih.govnih.gov |
| Storage | Stored in cytoplasmic granules of granulocytes. | ifremer.frnih.govresearchgate.netnih.gov |
| Basal Expression | Constitutively expressed in haemocytes. | researchgate.netifremer.frnih.govnih.gov |
| Inducible Expression | Modulated upon microbial challenge, with an initial decrease in circulating haemocytes followed by increased transcriptional activity. | nih.govifremer.frnih.govnih.govresearchgate.netresearchgate.net |
| Regulatory Pathways | Influenced by Toll and IMD signaling pathways via transcription factors Dorsal and Relish. | researchgate.netnih.gov |
Constitutive Transcriptional Activity
This compound exhibits constitutive transcriptional activity, meaning it is continuously produced and maintained at a certain level in healthy, unchallenged shrimp. ifremer.frnih.gov Studies on Penaeus vannamei have shown that a high level of penaeidin mRNA is consistently present in the haemocytes of juvenile shrimp. ifremer.fr This suggests that these antimicrobial peptides are part of the shrimp's baseline immune defense, ready to act against potential infections.
The primary site of this constitutive synthesis is the haemocytes, where the peptides are stored within cytoplasmic granules of the granulocytes. ifremer.frnih.gov While haemocytes have the highest concentration of penaeidin mRNA, transcripts have also been detected in other tissues rich in haemocytes, such as the heart, gills, and haematopoietic nodules. ifremer.fr In Fenneropenaeus merguiensis, the homologue FmPEN3 was also found to be constitutively expressed. researchgate.netnih.gov This continuous production ensures a ready supply of the peptide to be released upon stimulation. vliz.be
Regulation in Response to Microbial Challenge (e.g., Bacterial, Fungal, Viral Pathogens)
The regulation of this compound expression following a microbial challenge is a multifaceted process. While constitutively expressed, its transcription levels are further modulated upon infection.
Bacterial Challenge : The expression of this compound is responsive to bacterial infections. In Fenneropenaeus merguiensis, the expression of penaeidin homologues FmPEN3 and FmPEN5 was shown to be responsive to infection with both the Gram-negative bacterium Vibrio parahaemolyticus and the Gram-positive bacterium Micrococcus lysodeikticus. researchgate.netnih.gov Similarly, in Fenneropenaeus indicus, bacterial challenge resulted in the up-regulation of Fein-Penaeidin mRNA, with peak expression occurring 6 hours post-injection. nih.gov In contrast, some studies on Penaeus vannamei have shown that in vivo microbial challenge does not stimulate, but rather leads to a temporary drop in, penaeidin gene transcription in circulating haemocytes. ifremer.fr However, another member of the penaeidin family in Litopenaeus vannamei, LvBigPEN, showed strongly induced transcription after infection with V. parahaemolyticus. nih.gov
Fungal and Viral Pathogens : Penaeidins have demonstrated a broad range of antifungal properties, inhibiting the growth of various filamentous fungi, including Fusarium oxysporum, which is pathogenic to shrimp. vliz.be In response to White Spot Syndrome Virus (WSSV), the expression levels of four penaeidins in Litopenaeus vannamei, including PEN3, were significantly induced in haemocytes during the early stages of infection. researchgate.net However, other research has indicated that WSSV infection can also suppress penaeidin expression in the haemocytes of Marsupenaeus japonicus. biorxiv.org
This variability in response highlights a complex regulatory system that may depend on the specific pathogen, the shrimp species, and the stage of infection.
Modulation of this compound mRNA Levels in Circulating Haemocytes
Contrary to the induced expression often seen in insect antimicrobial peptides, the immediate response to a systemic microbial challenge in shrimp involves a notable decrease in this compound mRNA levels within circulating haemocytes. ifremer.fr
Studies have shown that following an injection with microorganisms, the concentration of penaeidin mRNA in circulating haemocytes drops significantly within the first few hours. ifremer.frnih.gov Specifically, a four- to fivefold decrease in penaeidin mRNA levels was observed at 3 hours post-injection. ifremer.frresearchgate.net This initial decrease is then followed by a recovery phase, with mRNA levels returning to pre-challenge levels approximately 12 hours after the injection. ifremer.frresearchgate.net A slight, though not always statistically significant, increase above baseline may be observed around 24 hours post-challenge. ifremer.frresearchgate.net This initial drop in mRNA in circulating cells is thought to be associated with the migration of penaeidin-producing haemocytes from the bloodstream to the site of infection. nih.gov
| Time Post-Injection (Hours) | Relative Penaeidin mRNA Level (%) | Key Observation |
|---|---|---|
| 0 (Unchallenged) | 100% | Baseline constitutive expression level. |
| 3 | ~20-25% | Sharp decrease in mRNA levels. |
| 12 | ~100% | Return to baseline levels. |
| 24 | Slightly Increased | Potential slight overshoot above baseline. |
Transcriptional Regulation Pathways Influencing this compound Expression
The expression of this compound is controlled by conserved innate immune signaling pathways, which are crucial for recognizing pathogens and activating downstream defensive responses.
Involvement of Immune Signaling Pathways (e.g., Toll, IMD)
Like other antimicrobial peptides in arthropods, the transcription of penaeidin genes is regulated by key immune signaling pathways, primarily the Toll and the Immune Deficiency (IMD) pathways. researchgate.netnih.gov These pathways are activated by the recognition of microbial components, leading to a signaling cascade that culminates in the activation of transcription factors. nih.gov Evidence suggests that most penaeidins, including this compound, can be regulated by both the Toll pathway and branches of the IMD pathway, allowing for a broad-spectrum response to different types of pathogens. researchgate.net
Role of Specific Transcription Factors (e.g., Dorsal, Relish)
The downstream effectors of the Toll and IMD pathways are transcription factors belonging to the NF-κB family. In shrimp, the key transcription factors involved in regulating penaeidin expression are Dorsal and Relish. researchgate.netresearchgate.net
Dorsal : This is the primary transcription factor activated by the Toll signaling pathway. researchgate.net
Relish : This transcription factor is the critical component of the IMD signaling pathway. researchgate.net
Experiments using RNA interference (RNAi) have confirmed the roles of these factors. Silencing the genes for FmDorsal and FmRelish in Fenneropenaeus merguiensis led to a downregulation of FmPEN3 transcription levels, demonstrating their direct involvement in controlling penaeidin expression. researchgate.netnih.gov This indicates that both the Toll and IMD pathways, through their respective transcription factors, are essential for modulating the expression of this compound in response to immune challenges. researchgate.net
This compound Release Mechanisms from Haemocytes during Immune Responses
While this compound is constitutively synthesized and stored in the granules of haemocytes, its release is a regulated event triggered by immune stimulation. researchgate.netnih.gov Following a microbial challenge, there is a marked increase in the concentration of penaeidins in the plasma, indicating their release from the haemocytes into the circulatory system. ifremer.frnih.gov
The release is part of a two-phase immune reaction. The first phase involves the migration of granular haemocytes to the site of infection, followed by a massive, localized release of the stored peptides within the first 12 hours. nih.gov The precise mechanism of release is believed to be a novel process distinct from simple exocytosis. It involves a phenomenon described as intracellular degranulation , which is likely followed by the lysis of the haemocyte itself to release its antimicrobial contents. nih.govnih.gov This process ensures a high concentration of the peptide is delivered directly to the area of infection. nih.gov Once released, the peptides can act directly on pathogens in the haemolymph or attach to the shrimp's cuticular surfaces via their chitin-binding property, providing systemic protection. ifremer.fr
Biological Activities and Mechanistic Studies of Penaeidin 3n
Spectrum of Antimicrobial Activity
Penaeidins, as a class, are recognized for their broad-spectrum antimicrobial properties, though the efficacy varies between different penaeidin classes and even isoforms. researchgate.netnih.gov Generally, they demonstrate potent activity against Gram-positive bacteria and fungi, with more moderate effects on Gram-negative bacteria. researchgate.netresearchgate.net
Penaeidin-3 has been shown to be particularly effective against Gram-positive bacteria. vliz.bevliz.befrontiersin.org Studies on recombinant penaeidin-3a revealed strong inhibitory action against various Gram-positive bacterial strains. researchgate.netresearchgate.netnih.gov The mechanism of action can be either bactericidal, as seen against Bacillus megaterium, or bacteriostatic, as observed with Micrococcus luteus. vliz.bevliz.be
In addition to its antibacterial properties, Penaeidin-3 exhibits significant antifungal activity. vliz.bevliz.befrontiersin.org It has been shown to inhibit the growth of a wide array of filamentous fungi, including species like Fusarium oxysporum, which is pathogenic to shrimp. vliz.bevliz.befrontiersin.org At concentrations below the minimum inhibitory concentration (MIC), penaeidins can cause abnormal morphology in fungal hyphae, such as reduced growth and elongation. vliz.be At higher concentrations, they exert a fungicidal effect on fungal spores, preventing germination. vliz.be Class 4 penaeidins have been noted to be generally more effective against fungi than class 3 penaeidins. nih.gov
Table 1: Antimicrobial Activity of Penaeidins Against Gram-Positive Bacteria and Fungi
| Target Microorganism | Penaeidin Class/Isoform | Activity | Reference |
|---|---|---|---|
| Bacillus megaterium | Penaeidins | Bactericidal | vliz.be, vliz.be |
| Micrococcus luteus | Penaeidins | Bacteriostatic | vliz.be, vliz.be |
| Aerococcus viridans | Penaeidins | Slow bactericidal | vliz.be, vliz.be |
| Gram-Positive Bacteria | Penaeidin-3a | Strong inhibition | researchgate.net, researchgate.net |
| Fusarium oxysporum | Penaeidins | Growth inhibition, fungicidal | vliz.be, vliz.be, frontiersin.org |
| Fungi | Penaeidin Class 4 | Generally more effective than Class 3 | nih.gov |
The activity of penaeidins against Gram-negative bacteria is generally considered to be moderate to limited. researchgate.netvliz.bevliz.be Some studies have reported that under certain experimental conditions, penaeidins had no discernible effect on Gram-negative bacteria such as those from the Vibrionaceae family. vliz.bevliz.be However, other research indicates that some penaeidins, particularly those from class 5, are active against Gram-negative bacteria. nih.gov For instance, rLvBigPEN, a large penaeidin from Litopenaeus vannamei, demonstrated inhibitory activity against Gram-negative bacteria including Vibrio parahaemolyticus, Aeromonas hydrophila, Pseudomonas aeruginosa, and Escherichia coli. nih.gov
Information regarding the direct antiviral activity of Penaeidin-3 is limited. However, a member of the penaeidin family, LvBigPEN, has been reported to have antiviral activity against the White Spot Syndrome Virus (WSSV). nih.govresearchgate.net
The antimicrobial efficacy of penaeidins is not uniform across all microbial species; instead, it exhibits strain-specific inhibition patterns. researchgate.netresearchgate.netnih.gov This specificity is evident in the differential effects observed between various Gram-positive bacterial strains, where the interaction can be bactericidal, bacteriostatic, or a slow bactericidal effect depending on the target species. vliz.bevliz.be
Furthermore, direct comparisons between different classes of penaeidins have highlighted these specificities. For example, Penaeidin class 3 has been reported to have a broader range of microbial targets and to be more effective against certain bacterial species than class 4. nih.gov Conversely, class 4 penaeidins have shown greater efficacy against some fungal species. nih.gov These differences in activity levels underscore the nuanced and specific nature of penaeidin-microbe interactions. nih.gov
Proposed Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of penaeidins are multifaceted and are thought to involve both interactions with microbial surfaces and interference with intracellular processes. The unique two-domain structure of penaeidins likely facilitates a cooperative effect between the proline-rich and cysteine-rich domains in their antimicrobial action. researchgate.net
A significant aspect of the antimicrobial action of some proline-rich antimicrobial peptides (PrAMPs) is their ability to penetrate the bacterial cell without causing lysis and to inhibit intracellular processes. frontiersin.org A primary intracellular target for many PrAMPs is the bacterial 70S ribosome, leading to the inhibition of protein synthesis. frontiersin.orgnih.govmdpi.com These peptides can bind within the polypeptide exit tunnel of the ribosome, thereby obstructing the elongation of the nascent polypeptide chain. frontiersin.org While the direct interaction of Penaeidin-3 with the 70S ribosome has not been definitively established, the proline-rich nature of its N-terminal domain is a characteristic feature of PrAMPs that are known to target ribosomes. nih.govnih.gov This suggests a potential mechanism of action for penaeidins that involves the disruption of protein synthesis. frontiersin.org
Penaeidins are known to interact with components of microbial cell walls. While they may not always cause membrane lysis, their binding to surface molecules is a crucial step in their antimicrobial activity. The cationic nature of penaeidins facilitates their interaction with the anionic components of microbial membranes. ifremer.fr
Crustins, another family of crustacean antimicrobial peptides, have been shown to bind to both lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and lipoteichoic acid (LTA), found in the cell wall of Gram-positive bacteria. researchgate.net Anti-lipopolysaccharide factors (ALFs), also from crustaceans, are well-known for their ability to bind to LPS and LTA. nih.govplos.org Although direct binding studies for Penaeidin-3 with LPS and LTA are not extensively detailed in the provided results, the ability of other crustacean AMPs to interact with these molecules suggests a potential similar mechanism for penaeidins. nih.govfrontiersin.org This interaction with cell wall components could be a key factor in their antimicrobial specificity and efficacy. ifremer.fr
Chitin-Binding Activity and Antifungal Mechanisms
Penaeidins, including Penaeidin-3, exhibit notable antifungal activity, which is intrinsically linked to their ability to bind to chitin (B13524), a key structural component of fungal cell walls. researchgate.netifremer.fr This chitin-binding property has been experimentally confirmed for Penaeidin-3a. ifremer.frvulcanchem.com The C-terminal cysteine-rich domain (CRD) is primarily responsible for this interaction. researchgate.netnih.gov This domain displays sequence similarities to the chitin-binding motif found in other proteins like hevein (B150373) and certain plant antimicrobial peptides. researchgate.net
The interaction with chitin is a crucial step in the antifungal mechanism of Penaeidin-3n. It is hypothesized that this binding event facilitates the disruption of the fungal cell wall, leading to fungal death. researchgate.netmdpi.com While the intact penaeidin molecule binds effectively to chitin, the isolated N-terminal proline-rich domain (PRD) does not exhibit this activity, underscoring the critical role of the CRD in targeting fungi. researchgate.netifremer.fr The antifungal activity of penaeidins is potent, with studies on recombinant Penaeidin-2 and Penaeidin-3a demonstrating their efficacy against filamentous fungi such as Fusarium oxysporum, a known pathogen in shrimp. researchgate.net This targeted binding to a fundamental component of the fungal cell structure highlights a specialized mechanism for combating fungal infections.
Cooperative Functional Contributions of Proline-Rich and Cysteine-Rich Domains
The distinct structural characteristics of each domain contribute to this cooperativity. The PRD is largely unstructured and flexible, while the CRD forms a well-defined globular structure stabilized by three disulfide bonds. researchgate.netnih.gov This structural arrangement gives rise to an amphipathic character, which is a common feature of many antimicrobial peptides. nih.gov The positively charged residues, distributed across both domains, are surrounded by hydrophobic clusters, a feature essential for interacting with and disrupting microbial membranes. vulcanchem.comnih.gov
While the CRD is responsible for chitin binding and thus the primary antifungal targeting, the PRD is thought to be involved in the recognition and interaction with the membranes of target microorganisms. vliz.be However, studies on a synthetic peptide corresponding only to the proline-rich region showed no antimicrobial activity on its own, suggesting its role is more nuanced than direct killing and likely involves facilitating the action of the CRD. vliz.be In some penaeidin classes, like Penaeidin-4, the PRD alone can exhibit some antimicrobial activity, but for Penaeidin-3, the intact molecule with both domains is required for full potency. scispace.com
Structure-Activity Relationship (SAR) Analysis of this compound
The biological activity of this compound is intricately linked to its unique two-domain structure. The peptide consists of an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD), stabilized by three disulfide bridges. vulcanchem.comnih.gov This dual-domain architecture is a hallmark of the penaeidin family and dictates its functional specificity.
Functional Contributions of Isolated or Modified Domains
Studies involving isolated and modified domains of penaeidins have provided significant insights into their individual functions. For Penaeidin-3, the isolated proline-rich domain (PRD) was found to be devoid of antimicrobial activity. nih.gov This is in contrast to Penaeidin-4, where the PRD retains some antibacterial and antifungal properties, highlighting functional diversification among penaeidin classes. nih.govresearchgate.net
The C-terminal cysteine-rich domain (CRD) of Penaeidin-3 is proposed to be the primary mediator of antifungal activity through its chitin-binding properties. researchgate.netnih.gov The synthesis of penaeidins through methods like native ligation, which allows for the separate production and subsequent linking of the PRD and CRD, has been instrumental in these investigations. vulcanchem.com
Impact of Sequence Divergence and Conformational Differences on Activity
Sequence divergence, particularly in the N-terminal proline-rich domain (PRD), leads to conformational differences that influence the antimicrobial spectrum of penaeidins. researchgate.netcabidigitallibrary.org While the cysteine-rich domain (CRD) is more conserved across different penaeidin classes, the PRD exhibits significant variability in length and amino acid composition. nih.gov For instance, there is only a 47.6% identity in the comparable PRD sequence between Litopenaeus vannamei Penaeidin-3 and Litopenaeus setiferus Penaeidin-4. nih.gov
These differences in the PRD are believed to confer target specificity. researchgate.net The arrangement of key residues like proline and arginine within the PRD affects its interaction with microbial surfaces. nih.gov NMR structures of different penaeidin classes have confirmed that while the CRD maintains a conserved tertiary structure, the PRD is largely unconstrained and variable. researchgate.netnih.gov This sequence and conformational variability within the PRD is a key driver of the functional diversity observed across the penaeidin family, allowing them to target different pathogens. cabidigitallibrary.orgnih.gov
Broader Immunomodulatory Functions of this compound
Beyond its direct antimicrobial actions, this compound exhibits wider immunomodulatory capabilities, functioning as a signaling molecule within the shrimp immune system.
Role as a Cytokine-Like Molecule
Research has demonstrated that penaeidins can act as cytokine-like molecules, playing a role in inflammatory responses and cell trafficking. researchgate.net Specifically, the proline-rich domain (PRD) of penaeidin has been shown to possess pro-inflammatory cytokine-like properties. researchgate.net It can attract penaeidin-positive granulocytes to sites of injury through an autocrine mechanism, suggesting a role in wound healing and immune cell recruitment during inflammation. researchgate.net
Studies on tiger shrimp (Penaeus monodon) have shown that penaeidin promotes the adhesion of granulocytes and semi-granulocytes. frontiersin.orgnih.gov This process is mediated through an integrin-dependent pathway. researchgate.netnih.gov Knockdown of penaeidin expression resulted in a significant decrease in the expression of integrin-beta and collagen, and an increase in collagenase expression, leading to a reduction in adhesive hemocytes. nih.govresearchgate.net The addition of recombinant penaeidin or even just the PRD could restore the adhesive properties of these immune cells. researchgate.netnih.govresearchgate.net This evidence strongly supports the role of penaeidin, and specifically its PRD, as a functional cytokine that modulates cellular immune responses in shrimp. scispace.comnih.gov
Influence on Haemocyte Adhesion and Phagocytosis
Penaeidin-3 plays a significant role in modulating the cellular immune responses of shrimp, particularly influencing the behavior of haemocytes, the primary immune cells in crustaceans.
Research has demonstrated that penaeidins, including Penaeidin-3, function as cytokines, promoting the adhesion of granulocytes and semi-granulocytes. researchgate.net In vitro studies on the tiger shrimp Penaeus monodon have shown that a reduction in penaeidin expression leads to a corresponding decrease in the number of adhesive haemocytes. nih.govresearchgate.net This effect can be reversed by the addition of synthetic penaeidin or its proline-rich domain (PRD), highlighting the PRD's role in this cytokine-like activity. nih.govresearchgate.net
While direct studies focusing solely on Penaeidin-3's influence on phagocytosis are limited, the broader family of penaeidins is understood to be involved in this process. Penaeidins are stored in the granules of haemocytes and can be released to coat microbial surfaces. nih.govnih.gov This "opsonic" activity facilitates the recognition and engulfment of pathogens by phagocytic haemocytes. nih.gov Given that Penaeidin-3 is a prominent member of this family, it is inferred to contribute to this essential immune function.
Table 1: Effect of Penaeidin Knockdown on Haemocyte Adhesion and Related Gene Expression
| Experimental Condition | Observation | Implication |
|---|---|---|
| Penaeidin Knockdown | 20% reduction in adhesive haemocytes. nih.gov | Penaeidin is crucial for haemocyte adhesion. |
| 91% decrease in integrin-β expression. researchgate.net | Penaeidin regulates the expression of key adhesion molecules. | |
| 64% decrease in collagen expression. researchgate.net | Penaeidin influences the extracellular matrix components involved in adhesion. | |
| 396% increase in collagenase expression. researchgate.net | Penaeidin may regulate tissue remodeling during immune responses. | |
| Addition of Synthetic Penaeidin or PRD to Knockdown Cells | Full recovery in the number of adhesive haemocytes. nih.govresearchgate.net | The proline-rich domain is a key functional region for this activity. |
| Addition of RGDS peptide to Normal Cells | Decrease in adhesive haemocytes, similar to knockdown. nih.govresearchgate.net | The mechanism of action is integrin-mediated. |
Participation in Wound-Induced Inflammatory Responses
Penaeidin-3 is an active participant in the inflammatory response that occurs following physical injury in shrimp. This response is critical for preventing infection and initiating the wound healing process.
Upon wounding, there is a dynamic change in the localization of penaeidins. While the levels of both penaeidin transcript and protein decrease in circulating (peripheral) haemocytes, they significantly increase in the wounded tissue. researchgate.netnih.gov This suggests a migration of penaeidin-containing haemocytes to the site of injury, where they release their contents. researchgate.netresearchgate.netnih.gov
Studies have shown that in shrimp with normal penaeidin expression, a concentration of haemocytes is observed in the wounded tissue within two hours of the injury. researchgate.netnih.gov This phenomenon is absent in shrimp where penaeidin expression has been knocked down. researchgate.netnih.gov The concentration of haemocytes can be restored in these knockdown shrimp by the local application of recombinant penaeidin or its proline-rich domain (PRD) to the wound, demonstrating that penaeidin acts as a chemoattractant for haemocytes. researchgate.netnih.gov
The haemocytes that accumulate at the wound site are predominantly penaeidin-positive granulocytes. researchgate.netnih.gov It is proposed that penaeidin functions as a pro-inflammatory cytokine, attracting these granulocytes to the inflammatory site through an autocrine mechanism. researchgate.netnih.gov This process is dependent on integrin-mediated cell migration, linking the role of penaeidin in haemocyte adhesion directly to its function in the inflammatory response. researchgate.netnih.gov By directing the migration of granulocytes to the wound, penaeidins help to form a cellular plug that prevents blood loss and microbial invasion, thus playing a vital role in wound healing. ntou.edu.tw
Table 2: Penaeidin Dynamics in Wound-Induced Inflammatory Response
| Location | Penaeidin Expression Level Post-Wound | Implication |
|---|---|---|
| Peripheral Haemocytes | Decreased transcript and protein levels. researchgate.netnih.gov | Migration of penaeidin-positive haemocytes from circulation to the wound site. |
| Wound Tissue | Increased transcript and protein levels. researchgate.netnih.gov | Localized release of penaeidin at the site of injury to mediate the inflammatory response. |
Recombinant Expression and Methodologies for Penaeidin 3n Research
Heterologous Expression Systems for Penaeidin-3n Production
The production of recombinant this compound has been explored in various host organisms, each presenting a unique set of advantages and challenges. The choice of expression system is critical, as it can influence the yield, post-translational modifications, and ultimately, the biological activity of the resulting peptide.
The yeast Saccharomyces cerevisiae has proven to be a valuable system for producing recombinant penaeidins, including Penaeidin-3. nih.govresearchgate.netresearchgate.netnih.govnih.gov This eukaryotic host is capable of performing complex post-translational modifications, which are often crucial for the proper folding and function of peptides like this compound. Studies have demonstrated that S. cerevisiae can produce functional Penaeidin-3a, a variant of Penaeidin-3, with antimicrobial activities nearly identical to the native molecule. nih.gov
However, yeast-based expression is not without its drawbacks. One notable limitation is the potential for non-native glycosylation, which can affect the peptide's properties. nih.gov Additionally, recombinant penaeidins produced in yeast may lack the C-terminal amidation found in their native counterparts. nih.gov Despite these challenges, the ability to produce large quantities of functional peptide makes S. cerevisiae a significant tool in this compound research. researchgate.netnih.gov For instance, recombinant Penaeidin-3a and its analogue, [T8A]-Pen-3a, were successfully produced in this system for structural studies. researchgate.netnih.gov
A methylotrophic yeast expression system has also been utilized for producing a penaeidin from Fenneropenaeus chinensis, resulting in high yields. vulcanchem.com However, this method led to the inclusion of extra residues at the N-terminus, which could potentially alter the peptide's function. nih.gov
Table 1: Comparison of Yeast-Based Production Systems for Penaeidins
| Expression System | Advantages | Disadvantages | Reference |
| Saccharomyces cerevisiae | Efficient production of functional peptides. | Non-native glycosylation, lack of C-terminal amidation. | nih.govresearchgate.netnih.govvulcanchem.com |
| Methylotrophic yeast | High yield. | Potential for additional N-terminal residues. | nih.govvulcanchem.com |
While Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and high expression levels, its application for penaeidins has been challenging. The inherent antimicrobial activity of penaeidins against bacteria and the presence of conserved cysteines requiring proper disulfide bond formation pose significant hurdles. nih.gov Nevertheless, research has shown that recombinant penaeidins can be produced in E. coli, with some studies reporting strong antimicrobial activity of the resulting peptides. researchgate.net
In a novel approach, transgenic duckweed (Lemna turionifera) has been developed as a bioreactor for producing Penaeidin-3a. mdpi.comnih.govcabidigitallibrary.orgsciprofiles.commdpi.com This aquatic plant offers several advantages, including a high protein content and the ability to be cultivated in aquaculture wastewater, thus serving a dual purpose of peptide production and water treatment. mdpi.comnih.gov
Penaeidin-3a expressed in duckweed, under the control of the CaMV-35S promoter, has demonstrated antibacterial activity against both Escherichia coli and Staphylococcus aureus. mdpi.comcabidigitallibrary.org As a eukaryotic system, duckweed can perform post-translational modifications that may lead to a more active form of the peptide compared to prokaryotic systems. cabidigitallibrary.orgmdpi.com Furthermore, the potential for secretion of the peptide into the liquid medium could simplify purification processes. cabidigitallibrary.orgmdpi.com
Table 2: Read Count of Litopenaeus vannamei Penaeidin-3a in Transgenic Duckweed Lines
| Duckweed Line | Read Count |
| Wild-Type | 0 |
| Transgenic Line 1 | Data not specified |
| Transgenic Line 2 | Data not specified |
| Transgenic Line 3 | Data not specified |
| Transgenic Line 4 | Data not specified |
| Pen3a_K | Highest |
| Source: researchgate.net |
Biochemical and Biophysical Characterization Techniques
A comprehensive understanding of this compound's structure and function relies on a suite of advanced analytical techniques. These methods allow researchers to elucidate the peptide's primary sequence, disulfide bond arrangement, and three-dimensional conformation.
Mass spectrometry (MS) is an indispensable tool for the characterization of penaeidins. nih.gov Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) have been instrumental in determining the molecular weights of these peptides and confirming their primary structures. nih.govifremer.frresearchgate.net
High-resolution mass spectrometry, particularly Fourier Transform Ion-Cyclotron Resonance Mass Spectrometry (FTICR-MS), offers a powerful approach for analyzing intact penaeidin isoforms without the need for chemical modification or enzymatic cleavage. nih.gov This "top-down" sequencing method provides detailed information about the peptide's structure. Furthermore, the analysis of trypsin digests of Penaeidin-3a by ESI-MS has been crucial in confirming the disulfide bond pattern. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in determining the three-dimensional structure of Penaeidin-3. researchgate.netnih.govifremer.fr Two-dimensional ¹H NMR studies of a recombinant analogue, [T8A]-Pen-3a, revealed a distinct two-domain structure. researchgate.netnih.gov
The N-terminal proline-rich domain (residues 1-28) was found to be largely unstructured and flexible. researchgate.netnih.gov In contrast, the C-terminal cysteine-rich domain (residues 29-58) adopts a well-defined globular and compact structure. researchgate.netnih.gov This domain features an amphipathic helix (residues 41-50) connected to upstream and downstream coils by two disulfide bonds (Cys32-Cys47 and Cys48-Cys55). researchgate.netnih.gov A third disulfide bond (Cys36-Cys54) links the two coils, contributing to a highly hydrophobic core. researchgate.netnih.gov This specific disulfide bond arrangement (C1-C4, C2-C5, C3-C6) is considered characteristic of the penaeidin family. ifremer.fr
Table 3: Summary of this compound Structural Features Determined by NMR
| Structural Domain | Residues | Key Features | Reference |
| Proline-rich Domain | 1-28 | Unconstrained, flexible | researchgate.netnih.gov |
| Cysteine-rich Domain | 29-58 | Well-defined, globular, compact | researchgate.netnih.gov |
| - Amphipathic helix | 41-50 | - | researchgate.netnih.gov |
| - Disulfide Bonds | Cys32-Cys47, Cys48-Cys55, Cys36-Cys54 | Stabilize the cysteine-rich domain | researchgate.netnih.gov |
Functional Assay Methodologies
Functional assays are critical for determining the biological activity of Penaeidin-3. These methods primarily focus on its antimicrobial efficacy and its interactions at a cellular level.
The antimicrobial potency of Penaeidin-3 is primarily evaluated through in vitro susceptibility tests that measure its ability to inhibit microbial growth or to directly kill pathogens.
Growth Inhibition Assays: The most common method to determine the antimicrobial spectrum and potency of Penaeidin-3 is the liquid growth inhibition assay, which is used to establish the Minimum Inhibitory Concentration (MIC). nih.gov This assay is typically performed in 96-well microtiter plates. nih.gov In a standard procedure, a suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium, such as Poor Broth (1% tryptone, 0.5% NaCl, pH 7.5), and diluted to a starting optical density (OD) of approximately 0.001 at 600 nm. ifremer.fr Serial dilutions of the Penaeidin-3 peptide are then added to the microbial suspensions and incubated for 16 to 24 hours at the optimal growth temperature for the microorganism. nih.govifremer.fr The MIC is defined as the lowest peptide concentration that results in the complete inhibition of visible growth. nih.gov
Penaeidins as a family exhibit potent activity against Gram-positive bacteria and fungi, with more moderate effects against Gram-negative bacteria. researchgate.net Studies comparing different penaeidin classes have shown that Penaeidin-3 isoforms, such as Litset Pen3-4, are highly effective against certain Gram-positive bacteria. nih.gov For instance, recombinant Penaeidin-3 from Fenneropenaeus merguiensis (rFmPEN3) has been shown to inhibit the growth of Micrococcus lysodeikticus. researchgate.net
Table 1: Minimum Inhibitory Concentration (MIC) of a Penaeidin-3 Isoform (Litset Pen3-4) Against Various Gram-Positive Bacteria
| Target Microorganism | MIC Range (µM) |
| Micrococcus luteus | 3.12 - 6.25 |
| Bacillus subtilis | 3.12 - 6.25 |
| Bacillus megaterium | 6.25 - 12.5 |
| Bacillus cirroflagellosus | 6.25 - 12.5 |
| Staphylococcus aureus | >50 |
Source: Adapted from research findings on L. setiferus penaeidins. nih.gov
Killing Kinetics Assays: To determine whether Penaeidin-3 has a microbicidal (killing) or microbiostatic (growth-inhibiting) effect, killing kinetics or time-kill assays are employed. nih.govplos.org This method provides insight into the rate at which the peptide kills a pathogen. In this assay, a bacterial suspension is treated with the peptide at a concentration corresponding to its MIC or a multiple of it (e.g., 5xMIC). nih.govplos.org At various time intervals (e.g., 0, 30, 60, 120 minutes), aliquots of the mixture are withdrawn, serially diluted, and plated on nutrient agar. nih.gov The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the percentage of viable cells remaining compared to an untreated control. nih.govplos.org For other proline-rich AMPs, these studies have revealed that at MIC levels, the effect may be bacteriostatic, while at higher concentrations, a bactericidal effect is observed. plos.orgplos.org
Understanding how Penaeidin-3 interacts with both pathogenic and host cells is crucial to defining its mechanism of action. These studies involve observing the peptide's effect on cellular integrity and its role in broader immune processes.
Microscopy for Cellular Damage: Transmission Electron Microscopy (TEM) is used to visualize the ultrastructural changes in pathogens after exposure to penaeidins. nih.gov This can reveal damage to the cell wall or membrane, and alterations to intracellular contents. nih.gov
Immunolocalization: Immunofluorescence techniques are used to localize the peptide within shrimp tissues and cells. ifremer.fr This involves treating fixed and permeabilized cells (such as hemocytes) with a primary antibody specific to Penaeidin-3, followed by a secondary antibody conjugated to a fluorescent marker like FITC. ifremer.fr This has shown that penaeidins are stored in the granules of hemocytes. nih.gov
Interaction with Host Immune Cells: In vitro studies confronting hemocytes with bacteria have revealed that penaeidins are released from granular hemocytes through a process of intracellular degranulation, which may be followed by cell lysis. nih.gov Furthermore, research shows that penaeidins can cover bacterial surfaces, suggesting they may act as opsonins, which are molecules that mark pathogens for phagocytosis. nih.gov Subsequent observations confirmed that penaeidin-coated bacteria were primarily engulfed by hyaline cells, a type of hemocyte that does not produce the peptide itself. nih.gov
Binding Assays: The ability of penaeidins to bind to microbial surface components is a key aspect of their function. Chitin-binding assays, for example, demonstrate the affinity of these peptides for chitin (B13524), a component of fungal cell walls and the shrimp's own shell. frontiersin.org This involves incubating the peptide with chitin, separating the bound and unbound fractions by centrifugation, and analyzing both fractions via SDS-PAGE and Western blotting. frontiersin.org
Molecular Biology Approaches in this compound Research
Molecular biology techniques have been fundamental in identifying the Penaeidin-3 gene, quantifying its expression, and validating its function within the shrimp's immune system.
The initial identification of the Penaeidin-3 sequence was accomplished through cDNA cloning from shrimp hemocytes. Researchers constructed size-selected cDNA libraries from hemocytes of shrimp that had been challenged with bacteria. espol.edu.ec These libraries were then screened using probes to isolate specific clones. espol.edu.ec The full nucleotide sequence of the Penaeidin-3 cDNA was determined using a combination of reverse transcription PCR (RT-PCR) and rapid amplification of cDNA ends (RACE-PCR) methods. nih.gov
For example, a Penaeidin-3 homolog from the Indian white shrimp Fenneropenaeus indicus (Fi-Pen3) was cloned and found to have a cDNA of 243 base pairs (bp), which encodes a peptide of 80 amino acids. nih.gov Similarly, a Penaeidin-3 member from Fenneropenaeus chinensis was found to have a 655 bp cDNA that encodes a 71-amino acid peptide. capes.gov.br These cloning efforts confirmed that Penaeidin-3 possesses a characteristic structure with an N-terminal proline-rich domain and a C-terminal cysteine-rich domain. researchgate.net
Quantitative real-time PCR (qPCR), also known as RT-qPCR, is a powerful technique used to measure the mRNA expression levels of the Penaeidin-3 gene in different tissues and under various conditions. thermofisher.com The process involves extracting total RNA from a sample, reverse transcribing it into complementary DNA (cDNA), and then amplifying the Penaeidin-3 target sequence using specific primers in the presence of a fluorescent dye. thermofisher.com The level of fluorescence is monitored in real-time to quantify the amount of amplified product, which is proportional to the initial amount of mRNA. thermofisher.com
Studies using qPCR have provided significant insights into the role of Penaeidin-3:
Tissue Distribution: In healthy Litopenaeus vannamei, PEN-3 transcripts are detected in multiple tissues, but the highest level of expression is found in hemocytes. nih.gov Lower levels are found in the hepatopancreas. nih.gov
Immune Challenge Response: Upon infection with pathogens like White Spot Syndrome Virus (WSSV) or the bacterium Vibrio parahaemolyticus, the expression of PEN3 is significantly induced in hemocytes, particularly during the early stages of infection. nih.gov For example, after WSSV infection, PEN3 expression shows an increased pattern between 4-8 hours post-infection. nih.gov Similarly, after a challenge with Vibrio penaeicida, the abundance of Litsty PEN3 transcripts in hemocytes changes at 12 and 24 hours post-infection, reflecting the dynamics of the immune response. ifremer.fr
RNA interference (RNAi) is a gene-silencing mechanism that has been adapted as a powerful tool to study gene function in vivo. bioline.org.brnih.gov The technique involves introducing double-stranded RNA (dsRNA) that is homologous to a target gene's mRNA sequence into an organism. mdpi.com This dsRNA is processed by an enzyme called Dicer into small interfering RNAs (siRNAs). gene-quantification.de These siRNAs then become part of an RNA-induced silencing complex (RISC), which seeks out and degrades the target mRNA, effectively "knocking down" or silencing gene expression. gene-quantification.de
RNAi has been instrumental in confirming the biological function of Penaeidin-3 in shrimp immunity. In a key study, shrimp were injected with a dsRNA specific to the PEN3 gene, which effectively suppressed its mRNA levels in hemocytes. nih.gov These PEN3-silenced shrimp were then infected with WSSV. The results showed that the shrimp with reduced PEN3 expression had significantly higher viral loads and were more susceptible to the virus compared to control shrimp. nih.gov This provides direct evidence for the crucial role of Penaeidin-3 in the antiviral defense of shrimp. nih.gov Additionally, RNAi has been used to investigate the upstream signaling pathways that regulate Penaeidin-3 expression, showing that silencing the Toll gene leads to a significant suppression of penaeidin3a transcription. nih.gov
Immunocytochemistry and In Situ Hybridization for Localization Studies
Immunocytochemistry (ICC) and in situ hybridization (ISH) are crucial microscopic techniques used to visualize the precise location of peptides and their corresponding messenger RNA (mRNA) transcripts within the cells and tissues of an organism. These methodologies have been instrumental in elucidating where this compound and other penaeidins are synthesized and stored in shrimp, providing critical insights into their biological function in the innate immune system.
Immunocytochemistry (IHC)
Immunocytochemistry, or immunohistochemistry when applied to tissues, utilizes antibodies that specifically bind to a target protein, in this case, this compound. This binding is then visualized using fluorescent dyes or enzymes, revealing the protein's distribution.
Studies at both the optical (light microscope) and ultrastructural (electron microscope) levels have consistently shown that penaeidin peptides are specifically localized within the cytoplasmic granules of hemocytes, which are the blood cells of shrimp. vulcanchem.comifremer.frnih.gov More specifically, they are stored in a mature form within the granules of a particular hemocyte subpopulation known as granulocytes. ifremer.frnih.govresearchgate.netntou.edu.tw This storage mechanism suggests that, similar to human neutrophil defensins, penaeidins are synthesized and stockpiled, ready for rapid deployment upon an immune challenge, such as phagocytosis of a pathogen. ifremer.fr
Key findings from immunocytochemical analyses include:
In the Pacific white shrimp, Litopenaeus vannamei, penaeidins were confirmed to be stored in the cytoplasmic granules of granulocytes. ifremer.frnih.gov
Using antibodies raised against a Penaeidin-3 variant, researchers used immunofluorescence to confirm the presence of penaeidins within the granular hemocytes of two Atlantic Brazilian shrimp species, Farfantepenaeus paulensis and Litopenaeus schmitti. ifremer.fr
Following a microbial challenge in L. vannamei, an increase in penaeidin immunoreactivity was detected in the cuticular tissue. ifremer.frresearchgate.net This localization is attributed to the known chitin-binding activity of penaeidins, as the crustacean cuticle is rich in chitin. vulcanchem.comifremer.fr
In the larval stages of L. vannamei, immunohistochemical analysis first detected penaeidin peptides in a few hemocytes starting from the Mysis II stage of development. nih.gov
In Situ Hybridization (ISH)
In situ hybridization employs labeled nucleic acid probes that are complementary to a specific mRNA sequence. This technique allows researchers to pinpoint the exact cells and tissues where the gene for a particular protein is being actively transcribed, thus identifying the sites of synthesis.
ISH studies have revealed that penaeidin genes are constitutively expressed (continuously transcribed) primarily in hemocytes. ifremer.frcapes.gov.br This indicates that shrimp maintain a constant production of these antimicrobial peptides.
Key findings from in situ hybridization studies include:
In unchallenged L. vannamei, high levels of penaeidin mRNA were detected in hemocytes, confirming their role as the main site of synthesis. ifremer.fr
In the Chinese white shrimp, Fenneropenaeus chinensis, transcripts for Ch-penaeidin, a member of the Penaeidin-3 class, were found not only in granular hemocytes but also in the heart, gills, intestine, and subcuticular epithelia. capes.gov.br
Developmental studies in L. vannamei larvae localized penaeidin transcripts to a few hemocytes beginning at the Mysis II stage. nih.gov However, the more sensitive RT-PCR technique detected these transcripts as early as the Nauplius V stage. nih.gov
The technique has also been applied to quantify the cellular immune response, for instance, by determining the percentage of circulating hemocytes in Litopenaeus stylirostris that expressed Penaeidin-3 transcripts during a bacterial infection. ifremer.fr
The combined application of these localization techniques provides a comprehensive picture of this compound's role in shrimp immunity, from its synthesis and storage in hemocytes to its deployment at sites of potential infection like the cuticle.
Table 1: Summary of Localization Studies for Penaeidins
| Technique | Shrimp Species | Target Molecule | Key Finding/Location | Citation(s) |
| Immunocytochemistry/Immunofluorescence | Litopenaeus vannamei | Penaeidin Peptides | Localized in cytoplasmic granules of granulocytes. | vulcanchem.comifremer.frnih.gov |
| Immunocytochemistry | Litopenaeus vannamei | Penaeidin Peptides | Detected in cuticular tissue after microbial challenge. | ifremer.frresearchgate.net |
| Immunofluorescence | Farfantepenaeus paulensis, Litopenaeus schmitti | Penaeidin Peptides | Confirmed presence within granular hemocytes. | ifremer.fr |
| Immunohistochemistry | Litopenaeus vannamei (larvae) | Penaeidin Peptides | Detected in a few hemocytes from Mysis II stage. | nih.gov |
| In Situ Hybridization | Litopenaeus vannamei | Penaeidin mRNA | Constitutively expressed in hemocytes. | ifremer.fr |
| In Situ Hybridization | Fenneropenaeus chinensis | Ch-penaeidin (Class 3) mRNA | Detected in granular hemocytes, heart, gills, intestine, and subcuticular epithelia. | capes.gov.br |
| In Situ Hybridization | Litopenaeus stylirostris | Penaeidin-3 mRNA | Used to determine the percentage of expressing hemocytes during infection. | ifremer.fr |
| In Situ Hybridization | Litopenaeus vannamei (larvae) | Penaeidin mRNA | Detected in a few hemocytes from Mysis II stage. | nih.gov |
Comparative Genomics and Evolutionary Perspectives of Penaeidins
Phylogenetic Analysis of Penaeidin Gene Families
Phylogenetic studies reveal that penaeidin genes have evolved through processes of gene duplication and subsequent divergence, leading to the distinct classes observed today. core.ac.ukresearchgate.net These analyses indicate that the major penaeidin classes likely existed before the speciation of modern shrimp lineages like Litopenaeus vannamei and Litopenaeus setiferus. nih.govresearchgate.net Penaeidins are not considered a large gene family resulting from whole gene duplication; instead, they may arise from a multi-component genetic locus. nih.govresearchgate.net Based on sequence comparisons, the family is categorized into distinct classes, with classes 1 and 2 being combined, while classes 3, 4, and 5 remain separate. nih.govnih.govifremer.fr
In contrast, the PRD is a hotbed of evolutionary change, exhibiting substantial variability in length and amino acid composition. nih.govcusat.ac.in This divergence is most pronounced in Penaeidin-3. However, even the highly divergent PRDs show some conserved features, such as specific arginine residues that are maintained across different classes. nih.gov In stark contrast to the variable Class 3, Penaeidin-4 is noted for being highly conserved across species with low isoform diversity. pdbj.org This pattern of a conserved structural scaffold (CRD) combined with a hypervariable region (PRD) allows for the generation of functional diversity while maintaining a core structure.
Table 1: Comparative Sequence Identity of Penaeidin Domains This table illustrates the differential conservation between the Proline-Rich Domain (PRD) and the Cysteine-Rich Domain (CRD) when comparing penaeidin classes between species.
| Comparison | Domain | Sequence Identity (%) | Reference |
| L. setiferus Class 3 vs. L. vannamei Class 3 | Overall | 65% | nih.gov |
| CRD | 78% | nih.gov | |
| PRD (first 14 residues) | 78.5% | nih.gov | |
| L. vannamei Pen3-1 vs. L. setiferus Pen4-1 | PRD | 47.6% | nih.gov |
Penaeidins belong to the broader group of proline-rich antimicrobial peptides (PR-AMPs), which are found across different animal taxa, including insects and mammals. units.it Structurally, penaeidins are related to insect PR-AMPs like apidaecins and drosocins, and mammalian PR-AMPs such as bactenecins. units.itmdpi.comresearchgate.net These families share a common characteristic of being rich in proline and arginine residues, which is crucial for their antimicrobial mechanisms. units.it
However, penaeidins are structurally unique due to their di-domain composition, combining a linear, unconstrained PRD with a globular, disulfide-bonded CRD. scispace.comnih.gov This is a key distinction from many other PR-AMPs. For example, bactenecins (e.g., Bac5, Bac7) are linear peptides derived from the cathelicidin (B612621) family, while apidaecins are also linear PR-AMPs whose mechanism can involve targeting intracellular proteins like DnaK. nih.gov The evolutionary path that led to the fusion of these two distinct domains in penaeidins is a unique feature among arthropod AMPs. nih.gov
Comparative Functional Diversity among Penaeidin Isoforms
The sequence diversity observed in penaeidins, especially in Penaeidin-3, is not merely genetic noise; it translates directly into a wide range of functional capabilities. nih.govnih.gov This functional divergence allows a single shrimp to deploy a versatile arsenal (B13267) of AMPs capable of targeting a broad spectrum of microbial pathogens with varying efficacy.
Penaeidin-3 is the most diverse class within the penaeidin family. nih.gov Significant variability exists not only between different shrimp species (inter-species) but also within a single species (intra-species). nih.govnih.gov In fact, multiple isoforms of Penaeidin-3 can be found expressed within a single individual shrimp. nih.gov This isoform diversity is generated by amino acid substitutions and deletions, primarily within the PRD. core.ac.uk
When comparing Penaeidin-3 isoforms between the closely related species L. vannamei and L. setiferus, notable differences in the length and composition of the PRD are apparent. nih.govmusc.edu For example, the PRD of a L. setiferus isoform (Litset Pen3-4) is shorter (24 amino acids) and has a lower proline concentration (16.6%) compared to its L. vannamei homolog (Litvan Pen3-1), which has a 31-amino-acid PRD with 29% proline content. nih.gov This high level of variation suggests that the Penaeidin-3 gene is evolving rapidly. core.ac.ukresearchgate.net
Table 2: Variability in Penaeidin-3 Isoforms This table highlights the differences in the Proline-Rich Domain (PRD) between Penaeidin-3 isoforms from two different shrimp species.
| Isoform | Species | PRD Length (amino acids) | Proline Content in PRD | Reference |
| Litvan Pen3-1 | Litopenaeus vannamei | 31 | 29.0% | nih.gov |
| Litset Pen3-4 | Litopenaeus setiferus | 24 | 16.6% | nih.gov |
The extensive sequence divergence among penaeidin isoforms, particularly in the PRD, directly correlates with their functional specificity and antimicrobial potency. nih.govpdbj.org Direct comparisons of synthetic or recombinant penaeidin isoforms have confirmed that these sequence differences result in distinct antimicrobial spectra. nih.govnih.gov
For instance, Penaeidin-3 generally exhibits a broad range of activity against Gram-positive bacteria and fungi. nih.govresearchgate.net However, different isoforms show varied levels of effectiveness against specific microbial species. nih.gov When comparing a Class 3 isoform from L. vannamei with a Class 4 isoform from L. setiferus, researchers observed significant differences in their activity against certain Gram-positive bacteria and fungi. nih.gov Class 4 was found to be generally more effective against fungi, while Class 3 had a broader range of targets and was more effective against specific bacteria. nih.gov These functional differences are attributed to the sequence variations in the PRD, which is thought to play a key role in target specificity. ifremer.frnih.gov
Role of Penaeidin-3n Diversity in Host-Pathogen Co-evolution
The remarkable diversity of Penaeidin-3 is believed to be a direct consequence of the co-evolutionary arms race between shrimp and their microbial pathogens. researchgate.netifremer.fr In their aquatic environment, shrimp are constantly exposed to a wide array of bacteria and fungi, creating strong selective pressure for a robust and adaptable immune system. science.gov
The evolution of the penaeidin gene family shows clear signs of positive Darwinian selection, where the rate of non-synonymous (amino acid-changing) substitutions is accelerated. core.ac.ukresearchgate.net This adaptive evolution is particularly evident in the PRD, the domain most directly involved in antimicrobial action and specificity. researchgate.net The rapid diversification of Penaeidin-3 isoforms provides the host with a multifaceted defense mechanism. A diverse repertoire of Penaeidin-3 molecules increases the probability that at least one isoform will be effective against a newly emerged or evolved pathogen. csic.es This genetic and functional diversity is a key strategy for shrimp to counter the rapid evolution of pathogens, preventing widespread susceptibility and ensuring the survival of the host population. ifremer.frnih.gov This dynamic interplay, where host immune effectors and pathogen virulence factors continually evolve in response to one another, is a classic example of host-pathogen co-evolution. csic.es
Penaeidin 3n in Aquatic Health and Disease Resistance
Contribution of Penaeidin-3n to Innate Immune Defense in Aquaculture Species
This compound is a vital component of the innate immune system in penaeid shrimp, serving as a primary defense mechanism against a variety of pathogenic threats in aquaculture environments. researchgate.net As a member of the penaeidin family of antimicrobial peptides (AMPs), it is constitutively produced and stored in the granulocytes of shrimp hemocytes, which are the primary immune cells. ifremer.fr This allows for a swift response to invading microorganisms. unirioja.es
The principal contribution of this compound to innate immunity is its broad-spectrum antimicrobial activity. Research has demonstrated its effectiveness against Gram-positive bacteria and a wide range of filamentous fungi. vliz.beifremer.fr For instance, it exhibits a bactericidal effect against bacteria like Bacillus megaterium and can inhibit the growth of fungi such as Fusarium oxysporum, a known shrimp pathogen. vliz.bevliz.be This action is crucial for preventing infections that can readily occur in aquatic culture systems. The peptide is believed to function by disrupting the microbial cell membrane. vliz.be
Beyond directly killing or inhibiting pathogens, penaeidins are implicated in other immune processes. They may act as opsonins, marking pathogens for phagocytosis by immune cells. nih.gov Additionally, penaeidins, including this compound, possess chitin-binding capabilities. uniprot.org This feature suggests a role in wound healing and the synthesis of new chitin (B13524), which is critical for the survival of shrimp, especially during the vulnerable molting period when they are more susceptible to infections. vliz.be The peptide is also considered a dual-function molecule, acting as both an antimicrobial agent and a cytokine-like molecule that can help direct immune cells to sites of inflammation or injury. researchgate.netntou.edu.tw
The table below summarizes the antimicrobial and functional activities of this compound.
| Activity Type | Target Organisms/Function | Observed Effect |
| Antibacterial | Gram-positive bacteria (e.g., Micrococcus luteus, Bacillus megaterium) | Bacteriostatic to bactericidal activity. vliz.bevliz.be |
| Antifungal | Filamentous fungi (e.g., Fusarium oxysporum, Neurospora crassa) | Inhibits growth and can be fungicidal at higher concentrations. vliz.beuniprot.org |
| Functional | Chitin | Binds to chitin, suggesting a role in wound healing. vliz.beuniprot.org |
| Immunomodulatory | Immune Response | Acts as a pro-inflammatory cytokine, directing granulocyte migration. researchgate.netscispace.com |
Modulation of this compound Expression in Response to Disease Outbreaks
The expression of the this compound gene is dynamically regulated in response to pathogenic challenges, highlighting its active role in the shrimp's inducible immune defense. During disease outbreaks, the transcription levels of this compound can be significantly modulated as the shrimp mounts a defense against infection.
Upon microbial challenge, a complex series of events unfolds. Initially, there can be a temporary decrease in this compound mRNA levels in circulating hemocytes within the first few hours. ifremer.fr This is often followed by a significant increase in the concentration of the penaeidin peptide in the plasma, as the stored peptides are released from the granulocytes to combat the infection. ifremer.fr This release indicates a rapid deployment of this pre-synthesized defense molecule.
Studies have shown that exposure to different microbial conditions alters gene expression. For example, in Litopenaeus vannamei postlarvae cultured in recirculating aquaculture systems (RAS), the presence of biofloc (a microbial aggregate) can modulate the expression of Penaeidin-3. unirioja.es In these systems, Penaeidin-3 expression was observed to be higher at 6 hours in the presence of biofloc compared to systems without it, suggesting its sensitivity to the ambient microbial population. unirioja.es
Infections with specific pathogens also trigger changes in this compound expression. Research on Fenneropenaeus merguiensis showed that expression levels of a Penaeidin-3 homologue were responsive to infection with both Vibrio parahaemolyticus (a Gram-negative bacterium) and Micrococcus lysodeikticus (a Gram-positive bacterium). researchgate.net This indicates that the shrimp's immune system can recognize and respond to different types of bacterial threats by modulating the expression of this key antimicrobial peptide.
The table below details the observed modulation of this compound expression under different conditions.
| Stimulus/Condition | Shrimp Species | Observed Expression Change |
| General Microbial Challenge | Penaeus vannamei | Initial decrease in mRNA in hemocytes, followed by an increase in plasma peptide concentration. ifremer.fr |
| Vibrio parahaemolyticus Infection | Fenneropenaeus merguiensis | Responsive change in gene expression. researchgate.net |
| Micrococcus lysodeikticus Infection | Fenneropenaeus merguiensis | Responsive change in gene expression. researchgate.net |
| Biofloc System vs. No-Biofloc | Litopenaeus vannamei | Higher expression at 6 hours in biofloc system. unirioja.es |
Linkage between this compound Gene Expression Levels and Disease Survival/Resistance Phenotypes
Higher expression levels of antimicrobial peptides, including Penaeidin-3, are often associated with enhanced protection against pathogens. For instance, studies have shown that shrimp reared under conditions that promote higher expression of AMPs like Penaeidin-3 demonstrate better defense against bacterial pathogens. researchgate.net The suppression of penaeidin transcripts has been shown to increase the susceptibility of shrimp to viral infections, such as White Spot Syndrome Virus (WSSV), suggesting a role for these peptides in antiviral immunity. scispace.com
The potential for using this compound as a molecular marker for disease resistance is a promising avenue for aquaculture. By identifying and selecting shrimp that exhibit naturally higher constitutive or induced levels of this compound expression, it may be possible to breed lines with inherently stronger innate immune systems. This approach focuses on enhancing the shrimp's own defense mechanisms to combat disease outbreaks more effectively.
The following table presents findings that link this compound expression to disease resistance phenotypes.
| Phenotype/Condition | Shrimp Species | This compound Related Finding |
| Antiviral Defense | Penaeus monodon | Suppression of a penaeidin transcript led to increased susceptibility to WSSV. scispace.com |
| General Disease Resistance | Litopenaeus vannamei | Higher levels of penaeidin 3 are involved in defense against bacterial pathogens. researchgate.net |
| Comparative Efficacy | Litopenaeus vannamei | Penaeidin class 3 has a broader range of microbial targets than other classes. nih.gov |
Future Directions and Emerging Research Avenues for Penaeidin 3n
Elucidation of Comprehensive In Vivo Mechanisms of Action
While in vitro studies have established the antimicrobial properties of Penaeidin-3, its precise mechanisms of action within a living organism remain a critical area for investigation. Penaeidins are known to be produced and stored in the granules of shrimp hemocytes, which are blood cells integral to the invertebrate immune system. nih.govifremer.fr Upon microbial challenge, these peptides are released into the hemolymph. ifremer.frvliz.be
Key areas for in vivo investigation include:
Tracking the release of Penaeidin-3n from hemocytes upon specific pathogen challenges.
Identifying host cell receptors or binding partners for this compound.
Determining its role in modulating the expression of other immune-related genes.
Assessing its function in non-infectious processes, such as wound healing. researchgate.net
Advanced Structural-Functional Correlative Studies
The distinctive structure of Penaeidin-3 dictates its function. The peptide consists of two domains: an N-terminal Proline-Rich Domain (PRD) and a C-terminal Cysteine-Rich Domain (CRD). nih.govnih.gov Nuclear Magnetic Resonance (NMR) studies on Penaeidin-3a have revealed that the PRD is largely unconstrained and flexible, while the CRD forms a well-defined, globular, and compact structure. nih.gov This CRD contains an amphipathic α-helix stabilized by three disulfide bonds, which creates a highly hydrophobic core. nih.govnih.gov
The dual-domain nature allows for a cooperative antimicrobial effect. nih.gov The PRD is often associated with antibacterial activity, while the CRD, which shows chitin-binding activity, is linked to potent antifungal properties. researchgate.net
| Domain | Structural Characteristics | Associated Function |
| Proline-Rich Domain (PRD) | N-terminal, extended and unconstrained structure. nih.govnih.gov | Primarily antibacterial activity, potential role in immunomodulation. nih.govresearchgate.net |
| Cysteine-Rich Domain (CRD) | C-terminal, globular structure with an α-helix stabilized by three disulfide bonds. nih.govnih.gov | Primarily antifungal activity, mediated by chitin-binding. researchgate.net |
Future correlative studies should employ high-resolution structural biology techniques, such as cryo-electron microscopy and advanced NMR, to visualize how this compound interacts with microbial membranes and cell wall components like chitin (B13524). Understanding precisely how each domain contributes to target specificity and killing mechanisms will enable the rational design of more potent and selective derivatives.
Genetic Engineering Strategies for Enhanced this compound Expression or Function
The native extraction of this compound from shrimp is not viable for large-scale production. Therefore, genetic engineering offers a crucial pathway for producing this peptide for research and therapeutic development. Recombinant Penaeidin-3 has been successfully expressed in various host systems, including the methylotrophic yeast Pichia pastoris and the bacterium Escherichia coli. nih.govnih.gov These systems allow for the production of significant quantities of the peptide for functional and structural analysis. nih.gov
Future genetic engineering strategies could focus on several key areas:
Host System Optimization: Further engineering of expression hosts like P. pastoris or E. coli to improve yield, ensure proper folding and disulfide bond formation, and minimize post-translational modifications that may not be native to the shrimp peptide. nih.gov
Transgenesis in Aquaculture: Exploring the potential of creating transgenic shrimp lines that overexpress this compound. Such a strategy could enhance the innate immunity of commercially important shrimp species, making them more resistant to bacterial and fungal diseases that plague aquaculture. biorxiv.org
Directed Evolution: Using techniques like mRNA display or phage display to generate vast libraries of this compound variants and select for those with enhanced antimicrobial potency, reduced toxicity to host cells, or improved stability.
Exploration of Novel this compound Derivatives and Their Bioactivities
The creation of novel derivatives through chemical synthesis or genetic modification is a promising avenue for improving the therapeutic potential of this compound. nih.gov By systematically altering the amino acid sequence, researchers can probe the contribution of specific residues to the peptide's activity and stability. For instance, a synthetic analogue of Penaeidin-3a, [T8A]-Pen-3a, was produced and found to have antimicrobial activity similar to the wild-type recombinant peptide, providing insights into the structural requirements for its function. nih.gov
Future work in this area could involve:
Domain Swapping: Creating hybrid peptides by combining the PRD of this compound with the CRD of other penaeidin classes to explore novel activity spectra.
Peptidomimetics: Designing non-peptide molecules that mimic the structure and function of this compound's active domains. These could offer advantages in terms of stability against protease degradation and reduced manufacturing costs.
Truncation and Alanine Scanning: Systematically deleting or replacing amino acids to identify the minimal active core of the peptide and key residues responsible for its interaction with microbial targets.
Integration with "Omics" Technologies (e.g., Transcriptomics, Proteomics) for Holistic Understanding
A holistic understanding of this compound's role in shrimp immunity can be achieved by integrating "omics" technologies. Transcriptomics, in particular, has been instrumental in characterizing the expression of this compound. Studies using quantitative real-time PCR (qRT-PCR) have shown that this compound is constitutively expressed in various tissues, including hemocytes, gills, heart, and hepatopancreas. nih.govnih.gov
Upon challenge with pathogens like Vibrio parahaemolyticus or Micrococcus lysodeikticus, the expression levels of this compound mRNA are significantly modulated. nih.govnih.gov For example, after an immune challenge, penaeidin mRNA levels in circulating hemocytes can initially decrease as the cells migrate to the site of infection, while the concentration of the peptide itself increases in the plasma. ifremer.fr Furthermore, transcriptomic approaches combined with RNA interference (RNAi) have identified key transcription factors, such as Dorsal and Relish, that regulate the expression of the this compound gene. nih.govresearchgate.net
| "Omics" Technology | Application to this compound Research | Key Findings |
| Transcriptomics (qRT-PCR, RNAi) | Quantifying gene expression in different tissues and in response to pathogens; identifying regulatory pathways. nih.govnih.gov | This compound expression is upregulated in response to bacterial infection and is regulated by immune signaling pathways involving transcription factors like Dorsal and Relish. nih.govresearchgate.net |
| Proteomics (Mass Spectrometry) | Identifying and quantifying the mature this compound peptide and its post-translational modifications in hemolymph and tissues. nih.gov | Confirms the presence of the peptide in hemocytes and plasma following immune stimulation. ifremer.fr |
Future research should leverage these technologies more extensively. For example, proteomics can be used to map the entire protein profile of hemocytes before and after releasing this compound, revealing other proteins involved in the immune response. Combining transcriptomics and proteomics will provide a comprehensive view of the regulatory networks governing this compound's function and its place within the broader innate immune system of shrimp.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
